2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a methoxy-methylpropanoic acid moiety. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea under acidic conditions to form the thiazole ring. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazole derivative with 3-methoxy-2-methylpropanoic acid using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its methoxy-methylpropanoic acid moiety, in particular, may enhance its solubility and bioavailability compared to other thiazole derivatives .
Properties
IUPAC Name |
2-[[2-(2-chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-15(8-22-2,14(20)21)18-12(19)11-7-23-13(17-11)9-5-3-4-6-10(9)16/h3-7H,8H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIQBVLDTUZGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)NC(=O)C1=CSC(=N1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.